(R)-PHA533533

Angelman syndrome UBE3A epigenetics

As the enantiomerically pure R-form, (R)-PHA533533 is the indispensable negative control for Angelman syndrome and CDK2/5 research. It lacks the CDK2 inhibitory activity (IC50 37 nM) and UBE3A unsilencing effect (EC50 0.54 µM) of (S)-PHA533533, ensuring no confounding on‑target or off‑target inhibition. It also shows no TOP1 inhibition, making it critical for differentiating TOP1‑dependent mechanisms. Use it to validate assay specificity and quantify enantiomeric excess in chiral purity workflows.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
Cat. No. B12375023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-PHA533533
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3O)O)O)O2
InChIInChI=1S/C15H10O5/c16-10-7-12(18)11(17)5-8(10)6-14-15(19)9-3-1-2-4-13(9)20-14/h1-7,16-18H/b14-6-
InChIKeyVVYKSKJYFAOSBP-NSIKDUERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-PHA533533: Defined Negative Control Enantiomer for CDK2 and UBE3A Research


(R)-PHA533533 (CAS 437982-90-6) is the R-enantiomer of PHA533533 and functions as an inactive control compound in scientific research . It is the enantiomeric counterpart of (S)-PHA533533, a compound known for its activity as a cyclin-dependent kinase 2 (CDK2) inhibitor and as a paternal UBE3A unsilencer . The compound has a molecular formula of C19H22N4O2 and a molecular weight of 338.40 g/mol . Its primary utility lies in its use as a negative control in studies investigating the specific effects of (S)-PHA533533, particularly in research related to Angelman syndrome and CDK2 inhibition [1].

Why Substituting (R)-PHA533533 with Other CDK2 Inhibitors or UBE3A Unsilencers Is Not Feasible


Substituting (R)-PHA533533 with its active counterpart, (S)-PHA533533, or other CDK2 inhibitors or UBE3A unsilencers would invalidate experimental results where a true negative control is required [1]. (R)-PHA533533 is the enantiomerically pure form that lacks the biological activity of (S)-PHA533533, which has an IC50 of 37 nM for CDK2 and an EC50 of 0.54 µM for UBE3A unsilencing in mouse primary neurons . Using (S)-PHA533533 or any other active compound would introduce unintended CDK2 inhibition and UBE3A unsilencing, confounding experiments designed to isolate these effects . Therefore, (R)-PHA533533 is an indispensable tool for distinguishing between on-target and off-target effects in studies of CDK2 inhibition and UBE3A biology [2].

Quantitative Evidence Guide: (R)-PHA533533 as an Inactive Control for CDK2 and UBE3A Research


Lack of UBE3A Unsilencing Activity Compared to (S)-PHA533533

In a head-to-head comparison using mouse primary neurons, (R)-PHA533533 exhibited no detectable unsilencing of paternal Ube3a-YFP, whereas (S)-PHA533533 demonstrated potent unsilencing with an EC50 of 0.54 µM [1]. The efficacy (EMAX) of (S)-PHA533533 was 80%, while (R)-PHA533533 showed no measurable efficacy, confirming its role as an inactive enantiomer [1].

Angelman syndrome UBE3A epigenetics

Absence of CDK2 Inhibition in Contrast to (S)-PHA533533

While (S)-PHA533533 is a potent CDK2 inhibitor with an IC50 of 37 nM, (R)-PHA533533 is reported to be an inactive enantiomer with no CDK2 inhibitory activity . This enantioselective activity profile is crucial for studies requiring a negative control that does not interfere with CDK2 signaling.

CDK2 kinase inhibitor cancer research

Lack of TOP1 Inhibition Compared to Topotecan

In a direct comparison using a TOP1-based DNA relaxation assay, (R)-PHA533533 did not increase the amount of uncut supercoiled DNA compared to DMSO control, whereas 3 µM topotecan significantly increased uncut supercoiled DNA, indicating TOP1 inhibition [1]. This demonstrates that (R)-PHA533533 does not interfere with topoisomerase I activity.

topoisomerase DNA damage chemotherapy

Cytotoxicity Profile in Neuronal Cultures

In a head-to-head comparison in mouse primary neurons, (R)-PHA533533 exhibited a CC50 (50% cytotoxic concentration) of >10 µM, which is comparable to the cytotoxicity profile of its active enantiomer, (S)-PHA533533 (CC50 >10 µM) [1]. This indicates that both enantiomers share a similar safety margin in this cellular context.

neurotoxicity drug safety primary neurons

Enantioselective CDK5 Inhibition Profile

(S)-PHA533533 inhibits CDK5 with an IC50 of 55 nM, whereas (R)-PHA533533 is an inactive enantiomer with no reported CDK5 inhibitory activity . This enantioselective profile extends to CDK5, making (R)-PHA533533 a valuable tool for distinguishing CDK5-dependent from CDK5-independent effects.

CDK5 neurodegeneration kinase selectivity

Optimal Research Scenarios for (R)-PHA533533 as an Inactive Control


Negative Control in Angelman Syndrome and UBE3A Unsilicensing Studies

(R)-PHA533533 is the optimal negative control in experiments aiming to validate the UBE3A unsilencing activity of (S)-PHA533533 or other candidate compounds. In assays using mouse primary neurons or human patient-derived neurons, (R)-PHA533533 at concentrations up to 10 µM demonstrates no unsilencing effect, providing a baseline against which the efficacy of active compounds can be measured [1].

Control for Off-Target CDK2/5 Inhibition in Kinase Profiling

In studies exploring the role of CDK2 and CDK5 in cell cycle regulation or neurodegeneration, (R)-PHA533533 serves as an ideal control. Its lack of CDK2/5 inhibitory activity allows researchers to dissect the kinase-dependent effects of (S)-PHA533533 from potential off-target activities. This is particularly relevant in assays where (S)-PHA533533's multi-kinase profile might confound results [1].

Control for TOP1 Inhibition in DNA Damage Response Research

Given that (S)-PHA533533's UBE3A unsilencing mechanism is independent of topoisomerase I (TOP1) inhibition, (R)-PHA533533 is a critical control in experiments differentiating TOP1-dependent from TOP1-independent effects. Its inability to inhibit TOP1, confirmed by DNA relaxation assays, makes it suitable for studies comparing topotecan-like compounds with non-TOP1 mechanisms [1].

Enantiomer Purity and Analytical Reference Standard

(R)-PHA533533 can be utilized as a reference standard in chiral chromatography and analytical chemistry workflows to ensure the enantiomeric purity of synthesized (S)-PHA533533 batches. Its distinct retention time and optical rotation properties allow for the quantification of enantiomeric excess in pharmaceutical preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-PHA533533

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.